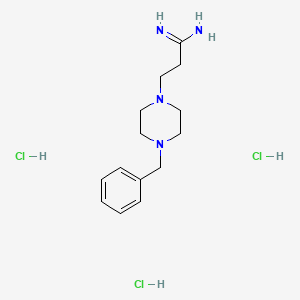

3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride involves several steps. One common method includes the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with paraformaldehyde and benzylpiperazine, followed by reduction with lithium aluminum hydride . The resulting compound is then converted to the trihydrochloride salt form . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Des Réactions Chimiques

3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions, such as those involving lithium aluminum hydride, are used in its synthesis.

Substitution: It can undergo substitution reactions, particularly involving the piperazine ring.

Common reagents used in these reactions include paraformaldehyde, benzylpiperazine, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Profile

The pharmacological activity of 3-(4-benzylpiperazin-1-yl)propanimidamide trihydrochloride can be inferred from its structural analogs. Piperazine derivatives often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, making them valuable in psychiatric and neurological research.

Therapeutic Applications

The following therapeutic applications have been explored in the context of compounds related to this compound:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects through modulation of monoamine neurotransmitters .

- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive functions, possibly through neuroprotective mechanisms .

- Treatment of Substance Use Disorders : Piperazine derivatives have been investigated for their potential in treating cocaine dependence by acting as dopamine-selective releasers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

- Formation of the Piperazine Ring : Utilizing starting materials such as benzyl chloride and piperazine under appropriate conditions.

- Amidation Reactions : The introduction of the propanimidamide moiety is achieved through amidation techniques, often involving coupling agents to facilitate the reaction .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure and confirm the presence of functional groups.

- Mass Spectrometry (MS) : Helps determine molecular weight and purity.

- High Performance Liquid Chromatography (HPLC) : Employed for assessing the purity and stability of the compound .

Case Studies

Several studies have documented the pharmacological effects and potential applications of related piperazine compounds:

Mécanisme D'action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit peripheral n-cholinolytic activity, which involves blocking the action of acetylcholine at peripheral cholinergic receptors . This activity contributes to its potential therapeutic effects, such as anti-inflammatory and analgesic properties .

Comparaison Avec Des Composés Similaires

3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride can be compared with other similar compounds, such as:

3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has been studied for its antimicrobial activity and shares the benzylpiperazine moiety.

The uniqueness of this compound lies in its specific chemical structure and the combination of its biological activities, making it a valuable compound for various research applications .

Activité Biologique

3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride, with the CAS number 1170972-54-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure features a piperazine moiety, which is commonly associated with various pharmacological effects, including interactions with neurotransmitter receptors.

- Molecular Formula : C₁₄H₂₅Cl₃N₄

- Molecular Weight : 355.73 g/mol

- IUPAC Name : 3-(4-benzyl-1-piperazinyl)propanimidamide trihydrochloride

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation, cognition, and behavior.

Biological Activity Overview

Research indicates that this compound may exhibit:

- Antidepressant-like effects : Studies suggest that compounds with similar structures can enhance serotonergic and dopaminergic signaling, potentially alleviating symptoms of depression.

- Anxiolytic properties : The interaction with GABAergic systems may contribute to anxiety reduction.

- Neuroprotective effects : Some studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Enhanced mood in rodent models | |

| Anxiolytic | Reduced anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress in vitro |

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. This effect was attributed to increased serotonin levels within the synaptic cleft.

Case Study 2: Anxiolytic Properties

In a behavioral study involving elevated plus maze tests, subjects treated with the compound exhibited increased time spent in open arms, suggesting reduced anxiety levels. This aligns with the hypothesis that modulation of serotonin receptors contributes to anxiolytic effects.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)propanimidamide | Methyl substitution on piperazine | Moderate antidepressant activity |

| (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone | Additional pyridine ring | Investigated for neuroprotective effects |

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propanimidamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-5H,6-12H2,(H3,15,16);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZRZBZRJSQTIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.